![molecular formula C30H34N4O3 B2472786 5-(4-(苄基(乙基)氨基)苯基)-1,3,8,8-四甲基-7,8,9,10-四氢吡啶并[4,5-b]喹啉-2,4,6(1H,3H,5H)-三酮 CAS No. 868144-08-5](/img/no-structure.png)

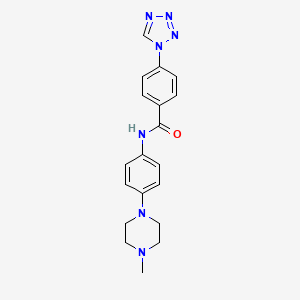

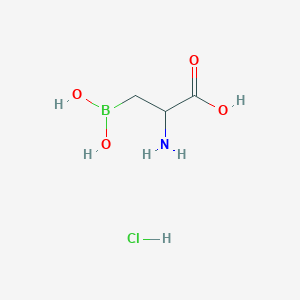

5-(4-(苄基(乙基)氨基)苯基)-1,3,8,8-四甲基-7,8,9,10-四氢吡啶并[4,5-b]喹啉-2,4,6(1H,3H,5H)-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Various synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for constructing and functionalizing this scaffold .

Molecular Structure Analysis

The compound consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure. The molecular formula is C9H7N. The pyranoquinoline ring system is of particular interest in medicinal chemistry .

科学研究应用

- Role of the Compound : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it widely applicable .

- Role of the Compound : It contributes to the synthesis of quinazolin-4(1H)-ones, which are versatile building blocks .

Suzuki–Miyaura Coupling Reagents

Biocompatible Scaffold Formation

Quinazolin-4(1H)-one Synthesis

Protodeboronation in Organic Synthesis

Oxazoloquinolone Formation

These applications highlight the versatility and impact of this intriguing compound across various scientific domains. Researchers continue to explore its potential in novel contexts, making it an exciting area of study. 🌟

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione' involves the condensation of 4-(benzyl(ethyl)amino)benzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid, followed by cyclization with acetic anhydride and sulfuric acid to form the final product.", "Starting Materials": [ "4-(benzyl(ethyl)amino)benzaldehyde", "5,5-dimethylcyclohexane-1,3-dione", "ammonium acetate", "acetic acid", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 4-(benzyl(ethyl)amino)benzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid to form the intermediate product.", "Step 2: Cyclization of the intermediate product with acetic anhydride and sulfuric acid to form the final product." ] } | |

CAS 编号 |

868144-08-5 |

产品名称 |

5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione |

分子式 |

C30H34N4O3 |

分子量 |

498.627 |

IUPAC 名称 |

5-[4-[benzyl(ethyl)amino]phenyl]-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |

InChI |

InChI=1S/C30H34N4O3/c1-6-34(18-19-10-8-7-9-11-19)21-14-12-20(13-15-21)24-25-22(16-30(2,3)17-23(25)35)31-27-26(24)28(36)33(5)29(37)32(27)4/h7-15,24,31H,6,16-18H2,1-5H3 |

InChI 键 |

DCOQHIGWBMNLNO-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C3C(=O)N(C(=O)N5C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

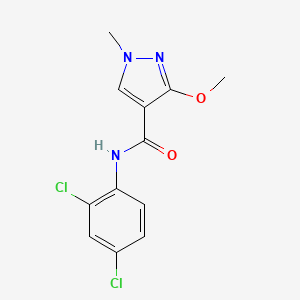

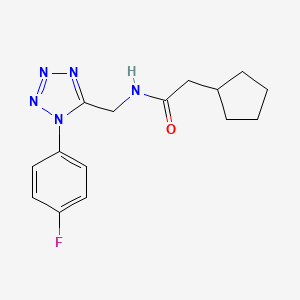

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)

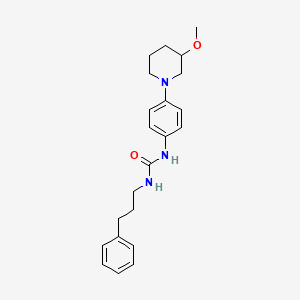

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)